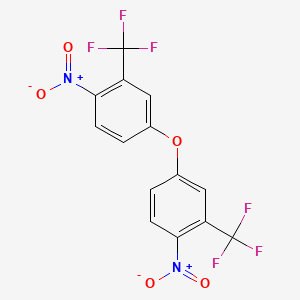
Benzene, 1,1'-oxybis[4-nitro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- is a chemical compound with the molecular formula C14H6F6N2O5 It is characterized by the presence of nitro and trifluoromethyl groups attached to a benzene ring, connected through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- typically involves a multi-step process. One common method starts with the nitration of 1-chloro-4-nitro-2-(trifluoromethyl)benzene to form the corresponding nitro compound. This is followed by a nucleophilic substitution reaction where the nitro compound reacts with a suitable nucleophile to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .
Comparison with Similar Compounds
- Benzene, 1-nitro-3-(trifluoromethyl)-
- Benzene, 1,4-bis(trifluoromethyl)-
- Benzene, 1,3-bis(trifluoromethyl)-
Comparison: Benzene, 1,1’-oxybis[4-nitro-3-(trifluoromethyl)- is unique due to the presence of an oxygen bridge connecting two benzene rings, each substituted with nitro and trifluoromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds that lack the oxygen bridge or have different substitution patterns .
Properties
CAS No. |
145854-47-3 |
|---|---|
Molecular Formula |
C14H6F6N2O5 |
Molecular Weight |
396.20 g/mol |
IUPAC Name |
1-nitro-4-[4-nitro-3-(trifluoromethyl)phenoxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)27-8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H |
InChI Key |
RUAXZKJZFYCDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



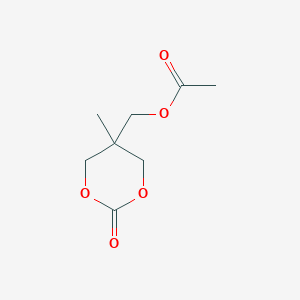
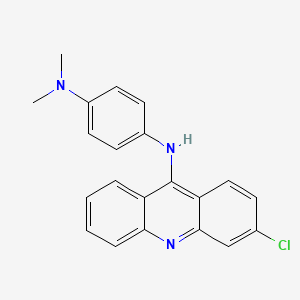
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

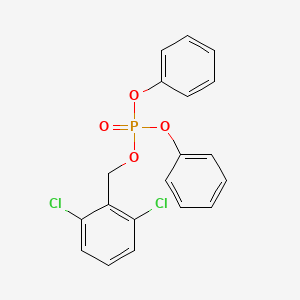
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
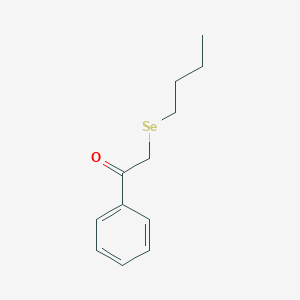
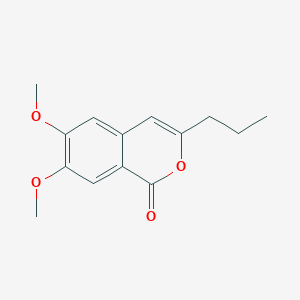
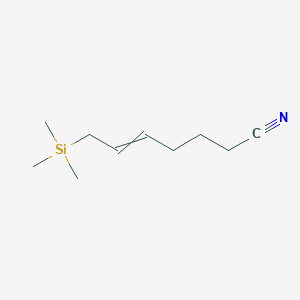
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

